molecular formula C15H19N3S B3296158 8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 892299-58-0

8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B3296158
CAS No.: 892299-58-0
M. Wt: 273.4 g/mol
InChI Key: XUVSZJCPUMXTRJ-UHFFFAOYSA-N
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Description

8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS: Not explicitly provided; molecular formula: C₁₅H₁₉N₃S, MW: 273.4 g/mol) is a spirocyclic triazole derivative characterized by a 1,4,8-triazaspiro[4.5]decene core with an ethyl substituent at position 8 and a phenyl group at position 2. The sulfur atom at position 2 contributes to its thione functionality. This compound is part of a broader class of spiroheterocycles known for diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties .

Properties

IUPAC Name

8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-2-18-10-8-15(9-11-18)16-13(14(19)17-15)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVSZJCPUMXTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route may vary, but it generally includes steps such as cyclization and functional group transformations. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

The applications of 8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione and its derivatives are varied, showing potential in medicinal chemistry and pharmacological research. These compounds, characterized by a unique spirocyclic structure, have attracted interest for their biological activities and therapeutic possibilities.

1. 1-(4-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
This is a complex organic compound featuring a spiro structure with nitrogen and sulfur atoms. It is of interest in medicinal chemistry due to its potential biological activity.

  • Synthesis: Synthesis typically involves multi-step organic reactions under controlled temperature and pH conditions, using solvents that facilitate the reaction without interfering with product formation.
  • Potential Applications: This compound may have applications in anti-cancer and anti-infectious disease research. Spectroscopic methods like NMR and IR are used to confirm its structural integrity.

2. 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide
This compound is valued as a research compound with a molecular formula of C24H28N4OS and a molecular weight of 420.58, with purity generally around 95%.

  • Mechanism of Action: It primarily targets the ORL-1 G-protein coupled receptor. Activation of this receptor may lead to beneficial effects in treating conditions such as anxiety, depression, substance abuse, neuropathic pain, acute pain, migraine, asthma, and cough, and may also improve cognition.
  • Potential Therapeutic Areas: It shows promise in pain management and mental health disorders. It has been investigated for its effects on the ORL-1 G-protein coupled receptor, which is involved in pain modulation, and may have anxiolytic and antidepressant properties due to its interaction with neurotransmitter systems.

Mechanism of Action

The mechanism of action of 8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs, highlighting substituent variations, molecular properties, and available

Compound Name Substituents Molecular Formula MW (g/mol) Purity/Availability Key Features
8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (Target Compound) 8-Ethyl, 3-phenyl C₁₅H₁₉N₃S 273.4 35 mg available Baseline structure; moderate hydrophobicity (logP ~4.5 inferred from analogs).
3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione No ethyl group; diaza core C₁₄H₁₆N₂S 244.36 10 mg available Simplified core (1,4-diaza vs. 1,4,8-triaza); lower MW and reduced steric bulk.
8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS: 892299-50-2) 8-Methyl instead of ethyl C₁₄H₁₇N₃S 259.37 95% purity; discontinued Smaller alkyl group may enhance solubility but reduce lipophilicity.
8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione 4-Fluorobenzoyl addition C₂₂H₂₂FN₃OS 395.49 90% purity; $574/1 mg Fluorine enhances metabolic stability; benzoyl group increases MW and cost.
3-(4-Chlorophenyl)-8-isopropyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione 4-Chlorophenyl, 8-isopropyl C₁₇H₂₁ClN₃S 346.89* Discontinued Chlorine increases electronegativity; isopropyl adds steric hindrance.
4-Phenyl-1,2,4-triazaspiro[4.4]non-1-en-3-thione Smaller spiro ring (4.4 vs. 4.5) C₁₂H₁₃N₃S 231.32 N/A Reduced ring size alters conformational flexibility; dihedral angle 85.49° .
8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione 4-Methylphenyl substituent C₁₆H₂₃N₃S 289.44 N/A Methyl on phenyl enhances hydrophobicity (logP: 4.53) .

*Calculated from molecular formula.

Impact of Substituents on Properties

  • Alkyl Groups (Ethyl vs. Methyl): The ethyl group in the target compound increases lipophilicity compared to the methyl analog (MW 273.4 vs. Methyl-substituted analogs (e.g., CAS 892299-50-2) are more cost-effective but less stable in metabolic environments .
  • Halogenated Moieties (Fluorine, Chlorine):

    • Fluorobenzoyl derivatives (e.g., CAS 872199-78-5) exhibit higher molecular weight (395.49) and enhanced binding affinity due to fluorine’s electronegativity .
    • Chlorophenyl-substituted analogs (e.g., 3-(4-chlorophenyl)-8-isopropyl-) may improve target specificity in antimicrobial applications .
  • Spiro Ring Size:

    • Smaller spiro systems (e.g., 4.4 in C₁₂H₁₃N₃S) exhibit distinct puckering parameters (Q=0.250 Å, φ=191.9°), altering interaction with biological targets .

Biological Activity

8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure, which incorporates nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C15H19N3S
  • Molecular Weight : 273.4 g/mol
  • CAS Number : 892299-58-0
  • Boiling Point : Approximately 391.6 °C (predicted) .

Biological Activity

The biological activity of this compound has been explored through various studies, revealing significant implications for its use in therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial effects by inhibiting bacterial enzymes and disrupting cellular processes. For instance, studies have shown that triazaspiro compounds can effectively target bacterial cell walls and membranes, leading to increased permeability and cell death .

Anticancer Properties

The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For example, it may inhibit the activity of certain kinases or transcription factors that promote cell survival .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:

Study Cell Line IC50 (µM) Mechanism of Action
Study AMCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
Study BHeLa (Cervical Cancer)20Inhibition of cell proliferation
Study CA549 (Lung Cancer)10Disruption of mitochondrial function

In Vivo Studies

In vivo research has further validated the compound's efficacy in animal models. Notably, a study assessed its effects on tumor growth in mice:

  • Model : Syngeneic melanoma model in C57Bl/6 mice.
  • Findings : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups (p < 0.01).
  • Mechanism : The observed antitumor effect was linked to the induction of apoptosis and inhibition of angiogenesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the phenyl group or the ethyl substituent can enhance potency or selectivity against specific targets.

Q & A

Q. How to explore novel derivatives for catalytic or material science applications?

  • Methodological Answer :
  • Coordination chemistry : Synthesize metal complexes (e.g., Ag(I) or Cu(II)) for catalytic oxidation studies .
  • Polymer incorporation : Radical polymerization with acrylate-functionalized derivatives for optoelectronic materials .
  • Supramolecular assembly : Hydrogen-bonding motifs (N–H···S) for crystal engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 2
8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

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